Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
Description
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate is a thiophene-derived compound featuring a cyclopropanecarboxamido substituent at the 5-position, a methyl group at the 3-position, and a thiocyanate group at the 4-position. Its molecular formula is C₁₄H₁₃N₃O₃S₂, with a molecular weight of 335.4 g/mol. The compound’s structural complexity arises from the combination of a rigid cyclopropane ring and the electron-withdrawing thiocyanate group, which influence its physicochemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(cyclopropanecarbonylamino)-3-methyl-4-thiocyanatothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c1-3-18-13(17)10-7(2)9(19-6-14)12(20-10)15-11(16)8-4-5-8/h8H,3-5H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFHAZZRXSCBLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2CC2)SC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene core, followed by the introduction of the cyclopropanecarboxamido group, the methyl group, and the thiocyanate group. The final step involves esterification to introduce the ethyl ester functionality.
Thiophene Core Synthesis: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Cyclopropanecarboxamido Group: This step can be achieved through the reaction of the thiophene derivative with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.
Methylation: The methyl group can be introduced using methyl iodide and a strong base such as sodium hydride.
Thiocyanation: The thiocyanate group can be introduced using thiocyanogen or potassium thiocyanate in the presence of an oxidizing agent.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thiocyanate group or to reduce the ester to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thiocyanate group can be substituted with other nucleophiles such as amines or alcohols in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, alcohols, palladium catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Thiophene derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl 5-(cyclopropanecarboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the thiocyanate group suggests potential interactions with thiol-containing proteins, leading to inhibition or modulation of their activity. The cyclopropanecarboxamido group may enhance binding affinity to specific targets, contributing to its biological activity.
Comparison with Similar Compounds
Ethyl 5-(furan-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate (CBR-5884)
- Molecular Formula : C₁₄H₁₂N₂O₄S₂
- Molecular Weight : 336.39 g/mol
- Key Features : Replaces the cyclopropanecarboxamido group with a furan-2-carboxamido moiety.
- Biological Activity : Acts as a potent, selective inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH) with an IC₅₀ of 33 μM. It exhibits selective toxicity toward cancer cells overexpressing PHGDH, without affecting lactate dehydrogenase (LDH) or malate dehydrogenase (MDH1) .
- Physical Properties : Soluble in DMSO and DMF (up to 50 mg/mL), stable at -20°C for two years as a dry solid .
| Parameter | Target Compound | CBR-5884 |
|---|---|---|
| Substituent at 5-position | Cyclopropanecarboxamido | Furan-2-carboxamido |
| Molecular Weight | 335.4 g/mol | 336.39 g/mol |
| Key Biological Target | Not reported | PHGDH (IC₅₀ = 33 μM) |
| Solubility | Not reported | 50 mg/mL in DMSO/DMF |
Ethyl 5-(5-chlorothiophene-2-carboxamido)-3-methyl-4-thiocyanatothiophene-2-carboxylate
- Molecular Formula : C₁₄H₁₁ClN₂O₃S₃
- Molecular Weight : 386.88 g/mol
- Key Features : Incorporates a 5-chlorothiophene-2-carboxamido group, introducing a halogen atom.
- However, this may reduce solubility compared to non-halogenated analogs .
Ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate
Enzyme Inhibition Profiles
- This contrasts with analogs lacking the furan group, which may exhibit broader dehydrogenase inhibition .
Antimicrobial Activity
- Phenylamino/Acetyl Derivatives: Compounds like ethyl 5-acetyl-4-phenyl-2-(phenylamino)thiophene-3-carboxylate show moderate antibacterial and antifungal activity, suggesting that electron-rich substituents (e.g., phenylamino) enhance interactions with microbial enzymes .
- Thiocyanate-Containing Analogs : The thiocyanate group in the target compound and CBR-5884 may contribute to reactive interactions with thiol-containing enzymes, though this requires experimental validation.
Physicochemical Properties
| Property | Target Compound | CBR-5884 | Chlorothiophene Analog |
|---|---|---|---|
| Molecular Weight | 335.4 g/mol | 336.39 g/mol | 386.88 g/mol |
| Solubility (Polar Solvents) | Not reported | High (DMSO/DMF) | Likely reduced due to Cl |
| Stability | Expected stable at -20°C | Stable at -20°C for 2 years | Not reported |
| Hazard Profile | Not reported | H315/H319/H335 (irritant) | Likely similar hazards |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
